(S)-1-Boc-4-Hydroxy-2-pyrrolidinone

Chiral Building Block Stereochemistry Enantioselective Synthesis

Researchers requiring enantiopure (S)-4-hydroxy-2-pyrrolidinone scaffolds often face supply inconsistency or racemic contamination. (S)-1-Boc-4-Hydroxy-2-pyrrolidinone (CAS 320343-58-6) resolves this as a validated chiral intermediate for the oral carbapenem antibiotic CS-834 and GABA analog development. • Defined (S)-stereochemistry ensures downstream biological activity • Orthogonal Boc protection enables selective nitrogen deprotection in multi-step sequences • ≥97% purity with confirmed optical rotation for batch-to-batch consistency Ideal for medicinal chemistry, asymmetric catalysis ligand libraries, and nootropic drug intermediate synthesis.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 320343-58-6
Cat. No. B1604485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-4-Hydroxy-2-pyrrolidinone
CAS320343-58-6
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1=O)O
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyGUVYWSACSIYEDN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-4-Hydroxy-2-pyrrolidinone – Chiral Intermediate for Asymmetric Drug Synthesis


(S)-1-Boc-4-Hydroxy-2-pyrrolidinone (CAS 320343-58-6) is a tert-butoxycarbonyl (Boc)-protected, enantiomerically pure pyrrolidinone derivative. It serves as a high-value chiral building block in medicinal chemistry, primarily utilized for the asymmetric synthesis of bioactive molecules, including the oral carbapenem antibiotic CS-834 . The compound is characterized by a molecular weight of 201.22 g/mol, a molecular formula of C₉H₁₅NO₄, and is classified under oxoprolines [1]. Its value is predicated on the defined (S)-stereochemistry, which is critical for downstream biological activity, and the orthogonal Boc protection, which enables selective synthetic manipulation in multi-step sequences .

Workflow
Chiral building block for asymmetric synthesis
Selection
Boc-protected (S)-enantiomer with defined stereochemistry
Use Context
Carbapenem intermediate research and GABA analog synthesis

Why Generic or Racemic Analogs Cannot Replace (S)-1-Boc-4-Hydroxy-2-pyrrolidinone


Substituting (S)-1-Boc-4-Hydroxy-2-pyrrolidinone with its (R)-enantiomer, the unprotected (S)-4-hydroxy-2-pyrrolidinone scaffold, or racemic mixtures is not chemically or pharmaceutically equivalent. The defined (S)-stereochemistry is non-negotiable for the biological activity of downstream targets like CS-834 . The Boc group is essential for protecting the pyrrolidinone nitrogen during synthetic sequences, a function the unprotected scaffold cannot fulfill . Furthermore, alternative N-protecting groups like Cbz or Fmoc require different deprotection conditions (hydrogenolysis vs. acid or base lability), which are incompatible with orthogonal protecting group strategies commonly used in complex molecule synthesis [1]. These factors mandate the use of the precise, validated chiral intermediate.

(R)-EnantiomerOpposite optical rotation and spatial arrangement; biological activity context may differ.
Unprotected scaffoldLacks orthogonal Boc protection; requires extra synthetic steps.
Alternative N-protecting groupsCbz/Fmoc deprotection conditions may conflict with orthogonal strategies.

Comparative Evidence for (S)-1-Boc-4-Hydroxy-2-pyrrolidinone vs. Analogs


Stereochemical Identity by Optical Rotation

The (S)-enantiomer of 1-Boc-4-hydroxy-2-pyrrolidinone (CAS 320343-58-6) exhibits a specific optical rotation of [α]²⁰/D = +2.1° (c=0.01 g/mL, CHCl₃, 589 nm) . In contrast, the (R)-enantiomer (CAS 320343-60-0) displays an optical rotation of [α]²²/D = -28° (c = 0.5 in Chloroform) . This difference in sign and magnitude confirms that the two are distinct, non-superimposable molecules that cannot be used interchangeably in asymmetric synthesis.

Chiral Identity
Head-to-head
+2.1°
vs
−28°
Supports enantiopurity identity verification
Concentration and temperature context differ (c=0.01 vs 0.5, CHCl₃)
Chiral Building Block Stereochemistry Enantioselective Synthesis

Commercial Availability and Purity Benchmarking

Commercial procurement data shows that (S)-1-Boc-4-hydroxy-2-pyrrolidinone is widely available from major suppliers (e.g., Sigma-Aldrich, Aladdin, CymitQuimica) with a standardized purity of ≥97% . In contrast, the (R)-enantiomer is less widely distributed and sometimes listed with a lower minimum purity specification (e.g., 95%) . The consistent availability of the (S)-enantiomer at a high purity specification reduces the lead time and analytical burden associated with sourcing a less common analog.

Purity & Availability
Cross-study
≥97%
vs
≥97% / 95% min
Procurement consistency and purity context
Supplier-specific data; (S)-form available from multiple vendors
Quality Control Procurement Analytical Chemistry

Orthogonal Boc Protection Strategy

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone contains an acid-labile Boc protecting group, which can be selectively removed with TFA or HCl without affecting other common protecting groups like Cbz (removed by hydrogenolysis) or Fmoc (base-labile) [1]. This is a critical synthetic advantage over the unprotected scaffold (S)-4-hydroxy-2-pyrrolidinone (CAS 68108-18-9), which lacks this selectivity and would require a separate protection/deprotection step if nitrogen reactivity needed to be masked during synthesis. The Boc group provides a defined, orthogonal handle that is not present in the core scaffold.

Protection Strategy
Class-level
Boc (acid-labile)Selective deprotection
Eliminates extra protection step vs. unprotected scaffold
Orthogonal handle; Cbz/Fmoc require alternative conditions
Protecting Group Chemistry Orthogonal Synthesis Multi-step Synthesis

Validated Use in Carbapenem Antibiotic Synthesis

The (S)-4-hydroxy-2-pyrrolidinone core structure, which is directly accessible by deprotection of (S)-1-Boc-4-hydroxy-2-pyrrolidinone, is a validated intermediate in the synthesis of the oral carbapenem antibiotic CS-834 . Specifically, a patent and literature synthesis of CS-834 utilizes (4S)-4-hydroxypyrrolidin-2-one (I) as a key starting material, which is then converted through a multi-step sequence to the final active pharmaceutical ingredient (API) [1]. While the direct (R)-enantiomer or racemic analog might be used in analogous synthetic routes, the biological activity of the final drug is intrinsically linked to the (S)-stereochemistry. This established use case provides a strong, specific application rationale that is less defined for the (R)-enantiomer.

Synthetic Route
Supporting evidence
Documented
vs
Less documented
Route context for carbapenem intermediate (CS-834)
(R)-enantiomer lacks similarly documented public routes
Antibiotic Synthesis Carbapenem Pharmaceutical Intermediate

Validated Research and Industrial Applications of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone


Enantioselective Synthesis of Chiral Intermediates

This compound is the reagent of choice when the synthetic route requires a building block with a defined (S)-stereocenter and a nitrogen that must remain protected during key bond-forming steps. The combination of high commercial purity (≥97%) and validated enantiopurity (demonstrated by its specific optical rotation) makes it a reliable starting point for constructing more complex chiral molecules .

Synthesis of Carbapenem Antibiotics (e.g., CS-834)

As a direct precursor to (S)-4-hydroxy-2-pyrrolidinone, this compound is integral to established synthetic routes for oral carbapenem antibiotics. Its use is justified by its role in a validated, multi-step synthesis that leads to the final, bioactive API, providing a clear development path for medicinal chemists .

Development of GABA Analogs and Nootropic Agents

The core 4-hydroxy-2-pyrrolidinone scaffold is a crucial component in the synthesis of γ-aminobutyric acid (GABA) analogs and substituted 2-pyrrolidinones, a class that includes nootropic drugs like oxiracetam. While (S)-1-Boc-4-Hydroxy-2-pyrrolidinone itself is a protected intermediate, it is a strategic precursor for introducing the chiral 4-hydroxypyrrolidinone moiety into these biologically relevant frameworks [1].

Synthesis of Chiral Ligands and Catalysts

The defined stereochemistry and the presence of two functional handles (protected nitrogen and hydroxyl group) make this compound a versatile scaffold for generating chiral ligands for asymmetric catalysis. The orthogonal Boc protection allows for selective modification at the hydroxyl group without affecting the nitrogen, enabling the creation of diverse ligand libraries for reaction optimization .

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Enantiopure (S)-Boc building block
Optical rotation and chiral HPLC verification
Carbapenem intermediate synthesis studies
Boc-protected chiral pyrrolidinone scaffold
Synthetic route reproducibility
GABA analog and pyrrolidinone derivative synthesis
Chiral 4-hydroxy-pyrrolidinone precursor
Structural analog library construction
Chiral ligand and catalyst design
Dual functional handles (OH, N-Boc)
Ligand diversity and catalytic screening

Technical Documentation Hub

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